Verapamil-d3 (hydrochloride) is a deuterated form of verapamil hydrochloride, which is a well-known medication primarily used as a calcium channel blocker. This compound is extensively utilized in the treatment of cardiovascular conditions, including hypertension and angina pectoris. The deuteration of verapamil enhances its pharmacokinetic properties, potentially improving its efficacy and stability in certain applications.
Verapamil-d3 (hydrochloride) is synthesized from verapamil hydrochloride through deuteration processes, where hydrogen atoms are replaced with deuterium atoms. This modification can be crucial for research purposes, particularly in pharmacokinetic studies and metabolic profiling.
Verapamil-d3 belongs to the class of calcium channel blockers. These medications work by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells, leading to vasodilation and reduced heart contractility.
The synthesis of verapamil-d3 typically involves the following steps:
The synthesis may require specialized equipment for handling deuterated reagents and ensuring that the reaction conditions are optimized to prevent unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of verapamil-d3 retains the core structure of verapamil but includes deuterium substitutions. The general formula for verapamil is , while for verapamil-d3, it would be modified to reflect the presence of deuterium.
Verapamil-d3 can participate in various chemical reactions similar to its non-deuterated counterpart. These may include:
The analysis of chemical reactions involving verapamil-d3 often employs techniques such as high-performance liquid chromatography and mass spectrometry to track metabolic pathways and identify reaction products.
Verapamil-d3 functions by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This action leads to:
Clinical studies have demonstrated that both verapamil and its deuterated form exhibit similar mechanisms of action, although pharmacokinetic differences may exist due to isotopic effects.
Verapamil-d3 has several applications in scientific research:
Deuterium (²H) incorporation into verapamil’s structure targets specific positions to maintain bioactivity while enabling precise metabolic tracing. Verapamil-d3 hydrochloride (C₂₇H₃₆D₃ClN₂O₄; MW: 494.08 g/mol) features trideuteration at the N-methyl group (–N–CD₃), a site chosen due to its metabolic stability and minimal perturbation of pharmacodynamics [2] [6] [8]. Key synthetic routes include:
Table 1: Comparison of Deuterium Incorporation Methods for Verapamil-d3
Method | Isotopic Purity | Yield (%) | Key Challenges |
---|---|---|---|
Catalytic H/D Exchange | >99% atom D | 70–75 | Racemization control |
Reductive Deuteration | 97–99% atom D | 80–85 | Borodeuteride side-product removal |
Building Block Assembly | >99% atom D | 82–87 | Chirality preservation at C2 stereocenter |
Critical challenges include preventing C2 epimerization during acidic/basic conditions and eliminating residual solvents (e.g., toluene ≤890 ppm) to meet pharmaceutical standards [1] [10].
Verapamil-d3’s primary utility lies in quantifying drug metabolism and transporter interactions, necessitating optimized radiolabeling for sensitive detection:
Table 2: Analytical Performance of Verapamil-d3 in Metabolic Tracer Studies
Parameter | Value | Significance |
---|---|---|
Detection Limit (UHPLC-HRMS) | 0.1 ng/mL | Quantifies sub-therapeutic concentrations |
SPE Recovery (HLB) | 96 ± 4% | Minimizes matrix interference in plasma |
Deuterium Retention | 98% (24 h, hepatocytes) | Ensures metabolic trace fidelity |
Enantiomeric Bias | R-VER metabolism 1.5× > S-VER | Reveals CYP3A4 stereoselectivity |
Verapamil’s chiral center (C2) exhibits stereoselective pharmacokinetics, demanding enantiopure deuterated synthesis:
Computational modeling reveals deuterium-induced bond lengthening (C–D: 1.09 Å vs. C–H: 1.09 Å) at the N-methyl group minimally distorts verapamil’s conformation during TM-β-CD complexation (ΔG difference <0.3 kcal/mol), explaining identical chiral recognition mechanisms [4]. Rigorous purification via chiral supercritical fluid chromatography (SFC) ensures ≥99.5% ee for in vitro P-glycoprotein inhibition assays [6].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3